(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide, also known as BBI608, is a small molecule drug that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. BBI608 is a member of the hydrazinecarbothioamide family of compounds and is a potent inhibitor of cancer stem cells.
Mécanisme D'action
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide works by targeting a specific protein called STAT3, which is overexpressed in many types of cancer and is involved in cancer stem cell growth and self-renewal. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide inhibits STAT3 phosphorylation and activation, which leads to the inhibition of cancer stem cell growth and self-renewal. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide also inhibits the expression of several genes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been shown to have minimal toxicity in preclinical and clinical studies, with no significant adverse effects reported. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been found to be well-tolerated in patients with advanced solid tumors and has shown promising anti-cancer activity in these patients.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide in lab experiments include its potent anti-cancer activity, minimal toxicity, and well-characterized mechanism of action. However, (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide is still in the early stages of clinical development, and more research is needed to fully understand its potential as a cancer therapy.
Orientations Futures
Future research on (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide should focus on further characterizing its mechanism of action and identifying the optimal dose and treatment schedule for different types of cancer. Additionally, more clinical trials are needed to evaluate the safety and efficacy of (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide in larger patient populations. Finally, combination therapies that include (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide should be explored to enhance its anti-cancer activity and overcome potential resistance mechanisms.
Méthodes De Synthèse
The synthesis of (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide involves several steps, including the condensation of 4-bromophenylacetic acid with 2-(1H-indol-3-yl)ethylamine to form the intermediate 2-(4-bromophenyl)-1-(1H-indol-3-yl)ethanamine. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide.
Applications De Recherche Scientifique
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been found to inhibit cancer stem cell growth and self-renewal, which is a key factor in cancer recurrence and resistance to chemotherapy. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has also been shown to inhibit tumor growth and metastasis in various types of cancer, including colorectal, pancreatic, and ovarian cancer.
Propriétés
Nom du produit |
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide |
---|---|
Formule moléculaire |
C25H23BrN4OS |
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
1-benzyl-3-[(E)-[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C25H23BrN4OS/c26-21-10-12-22(13-11-21)31-15-14-30-18-20(23-8-4-5-9-24(23)30)17-28-29-25(32)27-16-19-6-2-1-3-7-19/h1-13,17-18H,14-16H2,(H2,27,29,32)/b28-17+ |
Clé InChI |
APTCHWWQRROYAR-OGLMXYFKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br |
SMILES |
C1=CC=C(C=C1)CNC(=S)NN=CC2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)NN=CC2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.